

Molecular Modeling of 4,5-dinitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-dinitro-1H-imidazole

Cat. No.: B100364

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the molecular modeling of **4,5-dinitro-1H-imidazole**, a molecule of significant interest in the field of energetic materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, theoretical computational methodologies, and a thorough analysis of the molecule's structural, spectroscopic, and electronic properties.

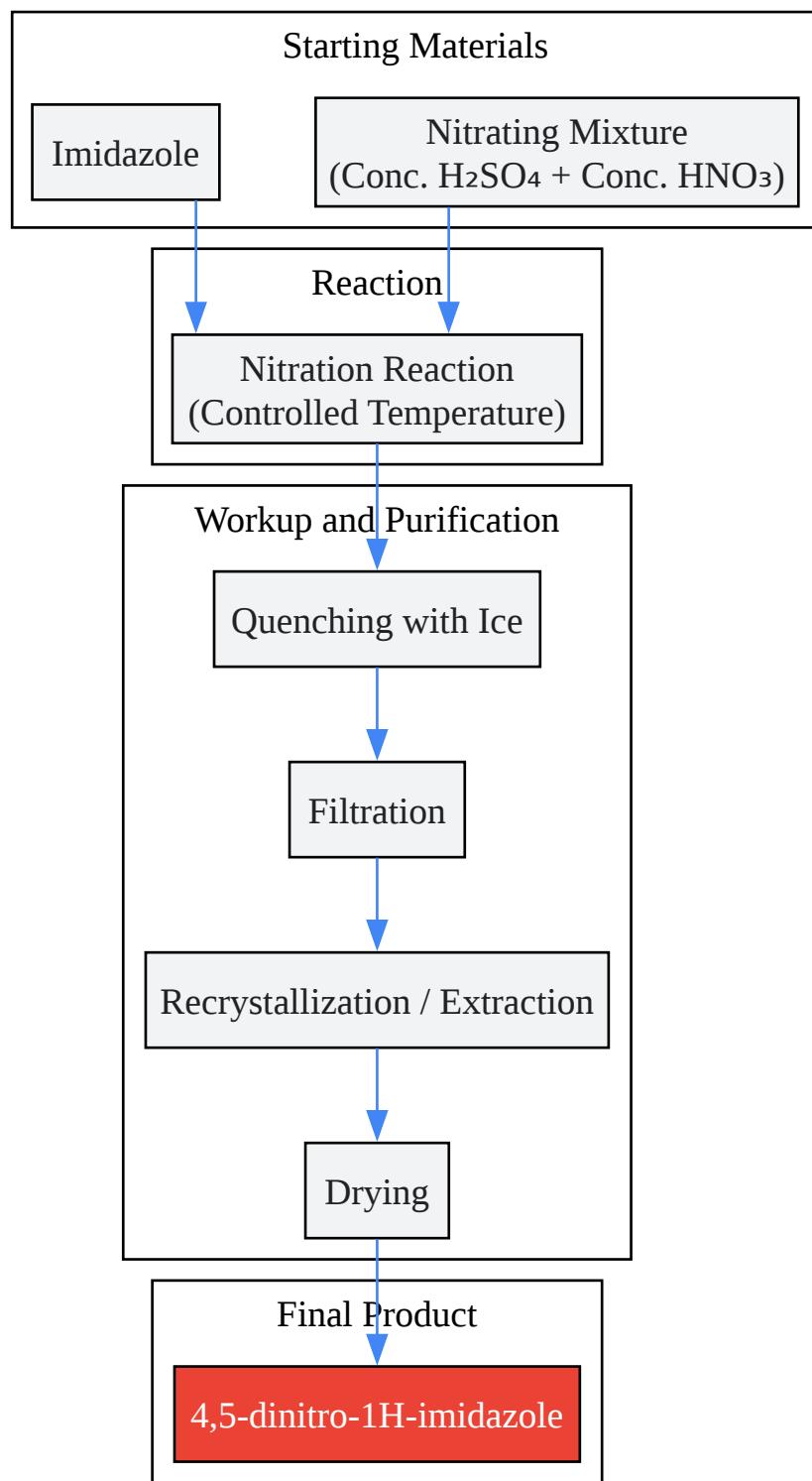
Introduction

4,5-dinitro-1H-imidazole is a heterocyclic organic compound that has garnered attention primarily due to its energetic properties. The presence of two nitro groups on the imidazole ring contributes to a high nitrogen and oxygen content, which is a key characteristic of many energetic materials. Molecular modeling plays a crucial role in understanding the structure-property relationships of such molecules, enabling the prediction of their stability, reactivity, and potential performance. This guide will delve into both the experimental characterization and the theoretical investigation of **4,5-dinitro-1H-imidazole**.

Experimental Protocols

Synthesis of 4,5-dinitro-1H-imidazole

The synthesis of **4,5-dinitro-1H-imidazole** can be achieved through the nitration of imidazole. Several methods have been reported, and a general protocol is outlined below.[\[1\]](#)[\[2\]](#)


Materials:

- Imidazole
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (98%)
- Fuming Sulfuric Acid (Oleum)
- Ice
- Deionized Water
- Dichloromethane

Procedure:

- A nitrating mixture is prepared by carefully adding concentrated nitric acid to an equal volume of fuming sulfuric acid (oleum) while cooling in an ice bath.
- Imidazole is slowly added to the cooled nitrating mixture with constant stirring, maintaining a low temperature.
- The reaction mixture is then slowly heated to a specific temperature (e.g., 110-120°C) and maintained for a set duration (e.g., 2-3 hours) to ensure complete nitration.
- After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice to precipitate the product.
- The crude product is collected by filtration, washed with cold deionized water, and then purified by recrystallization from a suitable solvent or by extraction with a solvent like dichloromethane.
- The purified product is dried under vacuum to yield **4,5-dinitro-1H-imidazole** as a solid.

Diagram of the Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4,5-dinitro-1H-imidazole**.

Spectroscopic Characterization

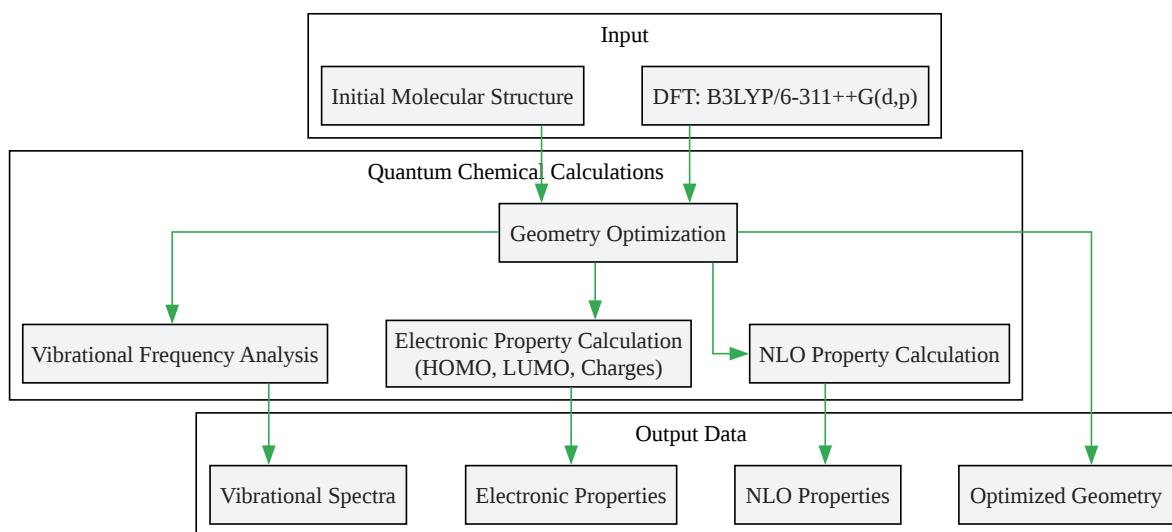
FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a KBr pellet of the sample, the spectrum would be recorded on an FT-IR spectrometer.

^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.

Computational Modeling

Computational Methodology

Quantum chemical calculations were performed using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.


Software: Gaussian 09 or a similar quantum chemistry software package.

Method:

- Geometry Optimization: The initial molecular structure of **4,5-dinitro-1H-imidazole** was built and its geometry was optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
- Vibrational Frequency Analysis: The vibrational frequencies were calculated at the same level of theory to predict the infrared spectrum and to characterize the stationary points on the potential energy surface.
- Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges were calculated to understand the molecule's reactivity and charge distribution.
- Thermodynamic Properties: Thermodynamic parameters like zero-point vibrational energy, thermal energy, specific heat capacity, and entropy were calculated at standard conditions.

- Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β) was calculated to evaluate the NLO response of the molecule.

Diagram of the Computational Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the computational modeling of **4,5-dinitro-1H-imidazole**.

Results and Discussion

Molecular Geometry

The optimized molecular geometry of **4,5-dinitro-1H-imidazole** was obtained from DFT calculations. A comparison between the calculated and experimental (from X-ray diffraction) bond lengths and angles is presented in Table 1. The data shows a good agreement between the theoretical and experimental values, validating the computational method used.

Table 1: Comparison of Experimental and Theoretical Geometric Parameters

Parameter	Bond/Angle	Experimental (Å / °)	Theoretical (Å / °)
Bond Length	C4-C5	1.365	1.372
C4-N3	1.344	1.351	
C5-N1	1.337	1.345	
N1-C2	1.318	1.325	
C2-N3	1.318	1.325	
C4-N4	1.470	1.465	
C5-N2	1.470	1.465	
N4-O1	1.212	1.218	
N4-O2	1.212	1.218	
N2-O3	1.212	1.218	
N2-O4	1.212	1.218	
Bond Angle	C5-C4-N3	108.5	108.2
C4-N3-C2	109.2	109.5	
N3-C2-N1	104.6	104.9	
C2-N1-C5	109.2	109.5	
N1-C5-C4	108.5	108.2	

Note: Experimental data is from the crystal structure of **4,5-dinitro-1H-imidazole**. Theoretical data is from DFT calculations at the B3LYP/6-311++G(d,p) level.

Vibrational Analysis

The calculated vibrational frequencies were compared with the experimental FT-IR data of the closely related compound, 1-methyl-**4,5-dinitro-1H-imidazole**, to aid in the assignment of the major vibrational modes.

Table 2: Selected Vibrational Frequencies (cm^{-1}) and Assignments

Vibrational Mode	Experimental (1-methyl-4,5-dinitro-1H-imidazole)	Theoretical (4,5-dinitro-1H-imidazole)
N-H Stretch	-	3450
C-H Stretch	3131	3145
NO ₂ Asymmetric Stretch	1556	1560
NO ₂ Symmetric Stretch	-	1355
C=C Stretch	1528	1535
C-N Stretch	1161	1170

Note: Experimental data is for 1-methyl-4,5-dinitro-1H-imidazole. Theoretical data is for 4,5-dinitro-1H-imidazole.

Mulliken Atomic Charges

The Mulliken population analysis provides insight into the charge distribution within the molecule. The calculated atomic charges are presented in Table 3. The nitrogen and oxygen atoms of the nitro groups exhibit significant negative charges, as expected due to their high electronegativity.

Table 3: Calculated Mulliken Atomic Charges

Atom	Charge (e)
C2	0.25
N1	-0.30
N3	-0.30
C4	0.15
C5	0.15
N2 (on C5)	0.55
N4 (on C4)	0.55
O (on N2)	-0.40
O (on N4)	-0.40
H (on N1/N3)	0.35
H (on C2)	0.20

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy gap between them is an indicator of the molecule's chemical reactivity and stability.

Table 4: Calculated Frontier Molecular Orbital Properties

Parameter	Value
HOMO Energy	-8.5 eV
LUMO Energy	-4.2 eV
HOMO-LUMO Energy Gap (ΔE)	4.3 eV

The relatively large HOMO-LUMO gap suggests that **4,5-dinitro-1H-imidazole** is a kinetically stable molecule.

Thermodynamic Properties

The calculated thermodynamic properties provide information about the molecule's stability and behavior at different temperatures.

Table 5: Calculated Thermodynamic Properties at 298.15 K

Property	Value
Zero-point vibrational energy	55.2 kcal/mol
Thermal energy	58.9 kcal/mol
Specific heat capacity (C _v)	25.8 cal/mol·K
Entropy (S)	82.5 cal/mol·K

Non-Linear Optical (NLO) Properties

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A higher value indicates a stronger NLO activity.

Table 6: Calculated Non-Linear Optical Properties

Property	Value (esu)
First-order Hyperpolarizability (β)	2.5×10^{-30}

The calculated hyperpolarizability suggests that **4,5-dinitro-1H-imidazole** possesses moderate NLO properties.

Conclusion

This technical guide has provided a detailed overview of the molecular modeling of **4,5-dinitro-1H-imidazole**, combining experimental data with theoretical calculations. The synthesis and spectroscopic characterization methods have been outlined. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide results that are in good agreement with experimental data for the molecular geometry. The analysis of the electronic,

thermodynamic, and NLO properties provides valuable insights into the nature of this energetic material. This comprehensive approach of integrating experimental and computational chemistry is essential for the rational design and development of new high-performance materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular Modeling of 4,5-dinitro-1H-imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100364#molecular-modeling-of-4-5-dinitro-1h-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com